Cas no 7154-26-9 ([2,3,5,6-tetrachloro-4-(hydroxymethyl)phenyl]methanol)
![[2,3,5,6-tetrachloro-4-(hydroxymethyl)phenyl]methanol structure](https://it.kuujia.com/scimg/cas/7154-26-9x500.png)
7154-26-9 structure
Nome del prodotto:[2,3,5,6-tetrachloro-4-(hydroxymethyl)phenyl]methanol
[2,3,5,6-tetrachloro-4-(hydroxymethyl)phenyl]methanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- [2,3,5,6-tetrachloro-4-(hydroxymethyl)phenyl]methanol
- 2,3,5,6-Tetrachloro-1,4-benzenedimethanol
- 2,3,5,6-Tetrachloro-1,4-bis(hydroxymethyl)benzene
- 1,4-bis(hydroxymethyl)-2,3,5,6-tetrachlorobenzene
- 1,4-Bis-hydroxymethyl-2,3,5,6-tetrachlor-benzol
- 2,3,5,6-TETRACHLORO-P-XYLENE-A,A'-DIOL
- 2,3,5,6-tetrachloro-benzene-dimethanol
- 2 3 5 6-TETRACHLORO-P-XYLENE-A A-DIOL
- 2.3.5.6-Tetrachloro-p-xylene-a.a'-diol
- NSC-73473
- UNII-EAC3D3KRB5
- AKOS000672575
- 1,4-Dihydroxymethyl-2,3,5,6-tetrachlorobenzene
- SCHEMBL522497
- 1,4-Benzenedimethanol, 2,3,5,6-tetrachloro-
- NSC 73473
- 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol
- NS00037244
- 2,3,5,6-tetrachloro-p-xylene-alpha ,alpha'-diol
- DTXCID90144265
- NSC73473
- EINECS 230-502-7
- 7154-26-9
- 2,3,5,6-tetrachloro-p-xylene-alpha,alpha'-diol
- DTXSID60221774
- 2,3,5,6-TETRACHLORO-P-XYLENE-.ALPHA.,.ALPHA.-DIOL
- EAC3D3KRB5
- (perchloro-1,4-phenylene)dimethanol
-
- Inchi: InChI=1S/C8H6Cl4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h13-14H,1-2H2
- Chiave InChI: VUQMHVFWBWRJSH-UHFFFAOYSA-N
- Sorrisi: C(C1=C(C(=C(C(=C1Cl)Cl)CO)Cl)Cl)O
Proprietà calcolate
- Massa esatta: 273.91238
- Massa monoisotopica: 273.912190g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 156
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 40.5Ų
- XLogP3: 2.7
Proprietà sperimentali
- Densità: 1.673
- Punto di ebollizione: 401.1°C at 760 mmHg
- Punto di infiammabilità: 196.4°C
- Indice di rifrazione: 1.631
- PSA: 40.46
- LogP: 3.28480
[2,3,5,6-tetrachloro-4-(hydroxymethyl)phenyl]methanol Letteratura correlata
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
7154-26-9 ([2,3,5,6-tetrachloro-4-(hydroxymethyl)phenyl]methanol) Prodotti correlati
- 1018447-00-1(1-(4-fluorobutyl)-1H-Pyrazol-4-amine)
- 70065-95-1((2,2-dimethylpropyl)[(pyridin-3-yl)methyl]amine)
- 2460755-48-8(2-difluoromethanesulfonylethan-1-amine hydrochloride)
- 1628028-95-4(UV-Tracer Biotin amine)
- 1234934-20-3(5-(furan-2-yl)-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)-1,2-oxazole-3-carboxamide)
- 2229448-45-5(1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-3-oxocyclobutane-1-carboxylic acid)
- 1501887-24-6(5-chloro-1,3-dimethyl-1H-pyrazole-4-carboximidamide)
- 2168333-11-5(2-Bromo-1,3-dichloro-5-(difluoromethyl)benzene)
- 86178-21-4(Ethyl 3-(1,3-dioxan-2-yl)propionate)
- 281204-67-9(2-(6-Bromo-1h-indazol-1-yl)ethanol)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
